molecular formula C12H21NO4S B1631491 2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate CAS No. 55357-38-5

2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate

Cat. No. B1631491
CAS RN: 55357-38-5
M. Wt: 275.37 g/mol
InChI Key: DVGVMQVOCJNXNJ-UHFFFAOYSA-M
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Description

2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate, also known by its CAS Number: 55357-38-5, is a synthetic compound . It has a molecular weight of 275.37 . The compound is typically stored at 4°C in a sealed container, away from moisture .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 95°C . The compound is typically stored at 4°C in a sealed container, away from moisture .

Scientific Research Applications

Organic Synthesis and Material Science

The synthesis and characterization of organic compounds and materials play a crucial role in advancing scientific knowledge and developing new technologies. For instance, Pan et al. (2020) described the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) via a multi-step procedure, highlighting its potential in organic synthesis and material science applications (Pan et al., 2020). Similarly, research by Ikeda et al. (2011) on Aminostilbazolium Derivatives Substituted by Hydroxyethyl Groups for Second-Order Nonlinear Optics demonstrates the application of sulfonate derivatives in improving crystal stability and inhibiting crystal water inclusion, pertinent to the development of optical materials (Ikeda et al., 2011).

Supramolecular Chemistry and Catalysis

The role of sulfonate derivatives in supramolecular chemistry and catalysis is significant, as illustrated by the study on sulfonated Schiff base copper(II) complexes by Hazra et al. (2015). These complexes exhibit efficient and selective catalysis in alcohol oxidation, underscoring the utility of sulfonate derivatives in designing selective catalysts (Hazra et al., 2015).

Environmental Science

In environmental science, the investigation into the ozonolysis of lignin models in aqueous solutions, such as anisole and methoxybenzenes, by Mvula et al. (2009), provides insights into the degradation mechanisms of organic pollutants. This research could guide the development of more efficient water treatment methods (Mvula et al., 2009).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H14NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5-7/h2-5H,1H3,(H,8,9,10);7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGVMQVOCJNXNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate

CAS RN

55357-38-5
Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55357-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate
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2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate

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